molecular formula C17H19N3O3S B6578958 ethyl {[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}formate CAS No. 1171768-21-0

ethyl {[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}formate

Cat. No.: B6578958
CAS No.: 1171768-21-0
M. Wt: 345.4 g/mol
InChI Key: ACHPWSBWXNPGBM-UHFFFAOYSA-N
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Description

Ethyl {[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}formate (referred to hereafter as BG15565) is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a carbamoyl formate ester at position 3. Its molecular formula is C₁₇H₁₉N₃O₅S, with a molecular weight of 377.4149 g/mol . The compound’s structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 2-[[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-4-23-17(22)16(21)18-15-12-8-24-9-13(12)19-20(15)14-6-5-10(2)7-11(14)3/h5-7H,4,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHPWSBWXNPGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C2CSCC2=NN1C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Thienopyrazole Derivatives

The thienopyrazole scaffold is a versatile framework for chemical modification. Key analogs of BG15565 include:

a) Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate (CAS 103296-32-8)
  • Substituent : A tert-butyl group replaces the 2,4-dimethylphenyl moiety.
  • Functional Groups : Oxoacetate ester instead of carbamoyl formate.
  • The oxoacetate group may alter electronic properties, influencing reactivity .
b) 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine (BG15566, C₂₁H₂₆N₆O₂S)
  • Core Structure: Pyrimidine instead of thienopyrazole.
  • Substituents : Sulfonylpiperazine and pyrazole groups.
  • Functional Impact : The sulfonyl group increases polarity, improving aqueous solubility. The piperazine moiety adds conformational flexibility, which may enhance binding to biological targets .
c) 5-Amino-3-hydroxy-1H-pyrazol-1-yl Methanone Derivatives (Compounds 7a and 7b)
  • Core Structure: Thiophene or pyrazole linked to a methanone group.
  • Functional Groups: Amino, hydroxy, and cyano/ester substituents.

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
BG15565 Thieno[3,4-c]pyrazole 2,4-Dimethylphenyl, carbamoyl formate C₁₇H₁₉N₃O₅S 377.41 Aromatic lipophilicity, ester linkage
CAS 103296-32-8 Thieno[3,4-c]pyrazole tert-Butyl, oxoacetate ~C₁₄H₁₈N₃O₃S* ~340–350 (estimated) Steric bulk, potential metabolic stability
BG15566 Pyrimidine Sulfonylpiperazine, pyrazole C₂₁H₂₆N₆O₂S 426.53 High polarity, conformational flexibility
Compound 7a/7b () Thiophene/Pyrazole Amino, hydroxy, cyano/ester Varies ~250–300 (estimated) Bioactive precursor motifs

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